(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide, commonly known as (E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide, is a small molecule that acts as a specific inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) endoribonuclease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound plays a significant role in scientific research, particularly in studying endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
STF-083010 is a small-molecule inhibitor specifically targeting the endonuclease activity of inositol-requiring enzyme 1 alpha (IRE1α), which plays a crucial role in the unfolded protein response (UPR). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with endoplasmic reticulum (ER) stress, such as acute renal failure and certain cancers, including multiple myeloma.
STF-083010 is classified as a chemical inhibitor of the IRE1α-XBP1 signaling pathway, which is implicated in various cellular stress responses. It is categorized under pharmacological agents that target ER stress mechanisms, making it a candidate for research into treatments for diseases characterized by dysregulated protein folding and stress responses.
While specific synthetic routes are not disclosed, the synthesis typically involves:
Molecular weight, exact chemical formula, and structural diagrams are typically included in patent filings or specialized chemical databases. For precise structural data, researchers often refer to chemical repositories or publications detailing its synthesis and biological evaluations.
STF-083010 primarily acts through its interaction with IRE1α, inhibiting its endonuclease function. This inhibition prevents the splicing of XBP1 mRNA, thereby blocking the downstream effects associated with ER stress responses.
The mechanism involves:
The primary mechanism by which STF-083010 exerts its effects involves:
Experimental data indicate that STF-083010 effectively reduces markers of ER stress and apoptosis in various cellular models. For instance, it has been shown to lower levels of GRP78 and CHOP while decreasing caspase 3 activation .
While specific physical properties such as melting point or solubility are not extensively documented, compounds like STF-083010 are generally characterized by:
Chemical properties include:
Relevant data can be gathered from chemical databases or specific studies focusing on the compound's interactions.
STF-083010 has several promising applications:
Research continues into expanding the therapeutic potential of STF-083010 across various disease models characterized by ER stress and dysregulated protein homeostasis.
STF-083010 (CAS No. 307543-71-1) is a synthetic small-molecule inhibitor with the systematic chemical name N-[(2-Hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide. Its molecular formula is C₁₅H₁₁NO₃S₂, yielding a molecular weight of 317.38 g/mol. The compound features a salicylidene-based structure comprising three key moieties:
The planar naphthalene ring system facilitates hydrophobic interactions with biological targets, while the sulfonamide group enhances solubility and hydrogen-bonding potential. STF-083010 exhibits moderate lipophilicity (logP ≈ 3.2) and is highly soluble in dimethyl sulfoxide (DMSO; 100 mg/mL), forming clear yellow solutions. In solid form, it presents as a light-yellow crystalline powder that requires protection from light due to photosensitivity. The compound demonstrates limited aqueous solubility (<0.1 mg/mL in PBS), necessitating organic solvents for biological studies [4] [7].
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₁NO₃S₂ |
Molecular Weight | 317.38 g/mol |
CAS Number | 307543-71-1 |
Appearance | Light-yellow crystalline solid |
Solubility in DMSO | 100 mg/mL (315 mM) |
Aqueous Solubility (PBS) | <0.1 mg/mL |
SMILES String | S(=O)(\N=C\c2c3c(ccc2O)cccc3)c1[s]ccc1 |
InChI Key | TVIVJHZHPKNDAQ-MHWRWJLKSA-N |
The synthesis of STF-083010 employs a one-step Schiff base condensation reaction. This involves refluxing 2-hydroxy-1-naphthaldehyde with 2-thiophenesulfonamide in anhydrous ethanol under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the thermodynamically stable imine bond [6].
Synthetic Route:
Analytical validation employs multiple orthogonal techniques:
The compound exhibits solution instability, degrading ~40% in aqueous DMSO within 24 hours at 25°C, necessitating fresh preparation for biological assays [7].
Method | Conditions/Parameters | Key Findings |
---|---|---|
HPLC | C18 column; acetonitrile/water gradient; 254 nm | Retention time: 8.2 min; Purity ≥98% |
LC-MS (ESI+) | Quadrupole MS; electrospray ionization | [M+H]⁺: 318.04 (error < 5 ppm) |
¹H-NMR | 400 MHz, DMSO-d₆ | Characteristic imine/naphthyl peaks |
Stability Test | 1 mg/mL in DMSO:PBS (1:1), 25°C, 24h | Degradation ≤40% |
STF-083010 is a selective allosteric inhibitor of the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1 alpha (IRE1α), an endoplasmic reticulum (ER) transmembrane sensor. It exhibits negligible activity against the kinase domain of IRE1α or unrelated RNases (e.g., RNase A). Mechanistically, STF-083010 binds to the RNase active site, competitively blocking XBP1 mRNA recognition without affecting IRE1α autophosphorylation [2] [6] [8].
Inhibition Kinetics:
Selectivity Profiling:STF-083010 demonstrates >50-fold selectivity for IRE1α RNase over PERK or ATF6 branches of the unfolded protein response. However, recent studies report off-target mitochondrial effects:
Functional Synergy:Co-treatment with proteasome inhibitors (e.g., bortezomib) enhances cytotoxicity in pancreatic cancer cells:
Assay System | Target/Readout | IC₅₀/Effective Concentration | Reference |
---|---|---|---|
Recombinant IRE1α* FRET | XBP1 RNA cleavage | 15–25 μM | [6] |
RPMI 8226 cells | XBP1 mRNA splicing | 60 μM (4h pre-treatment) | [2] |
Mitochondrial respiration | Complex I activity | 45 μM | [9] |
SH-SY5Y cells | Spare respiratory capacity | 60 μM (49% reduction) | [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7